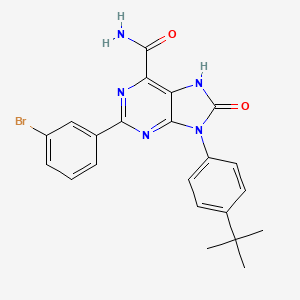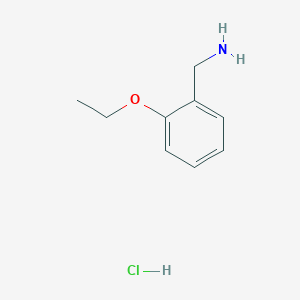
2-chloro-N-(cyclohexylmethyl)pyridin-3-amine
Overview
Description
2-chloro-N-(cyclohexylmethyl)pyridin-3-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of drug development. This compound is known to possess a wide range of biochemical and physiological effects, making it a promising candidate for the treatment of various diseases. In
Scientific Research Applications
Synthesis of Derivatives
- 2-Chloro-N-(cyclohexylmethyl)pyridin-3-amine and its derivatives are involved in various synthetic chemical processes. For instance, N-Cyclohexyl-2-aryl(alkyl)-imidazo[1,2-a]pyridin-3-amine derivatives have been synthesized from o-aminopyridine, aromatic and aliphatic aldehydes, and cyclohexyl isocyanide. These syntheses are facilitated by catalysts like N,N,N′,N′-tetrabromobenzene-1,3-disulfonamide and poly(N-bromo-N-ethylbenzene-1,3-disulfonamide), under solvent-free conditions at room temperature (Ghorbani‐Vaghei & Amiri, 2014).
Tautomerism and Molecular Interactions
- The compound is also relevant in the study of tautomerism and intramolecular hydrogen bonding in Schiff bases. For instance, structures like N-(2-pyridil)-2-oxo-1-naphthylidenemethylamine exhibit interesting tautomeric equilibrium and intramolecular hydrogen bond lengths, indicating coexistence of different forms in the solid state (Nazır et al., 2000).
Mannich Reaction and Aromatic Aldehydes
- In the application of the Mannich reaction to sulfones, aromatic aldehydes play a significant role in condensation reactions. This chemical process involves pyridine-2-carboxaldehyde and other components, showcasing the compound's relevance in complex chemical syntheses (Nobles & Thompson, 1965).
Molecular Scaffolding in Medicinal Chemistry
- This compound serves as a molecular scaffold in medicinal chemistry. Its derivatives are utilized in the synthesis of 3-(N-substituted aminomethyl)-5-(N-substituted imino)-2,3-dihydro-imidazo[1,2-a]pyridines. These products are useful in the search for small molecules that adapt optimally to three-dimensional binding sites of biological targets, indicating potential applications in drug discovery (Schmid et al., 2006).
Synthesis of Macrocyclic and Heterocyclic Compounds
- The compound is instrumental in synthesizing various macrocyclic and heterocyclic compounds. For instance, reaction of 2,6-bis(9bromomethyl)pyridine with primary amines leads to the formation of N,N′-dialkyl-2,11-diaza3.3pyridinophanes, highlighting its utility in creating complex molecular structures (Che et al., 1994).
properties
IUPAC Name |
2-chloro-N-(cyclohexylmethyl)pyridin-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2/c13-12-11(7-4-8-14-12)15-9-10-5-2-1-3-6-10/h4,7-8,10,15H,1-3,5-6,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITLOBICNHRRSBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CNC2=C(N=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(cyclohexylmethyl)pyridin-3-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-bromo-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide](/img/structure/B3301007.png)
![N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]naphthalene-2-sulfonamide](/img/structure/B3301016.png)
![3-[2-(dimethylamino)ethyl]-4-imino-3,4-dihydroquinazolin-2(1H)-one](/img/structure/B3301030.png)




![1H-Indole-1-carboxylic acid, 2-borono-5-[3-(1,3-dioxolan-2-yl)propyl]-, 1-(1,1-dimethylethyl) ester](/img/structure/B3301056.png)





